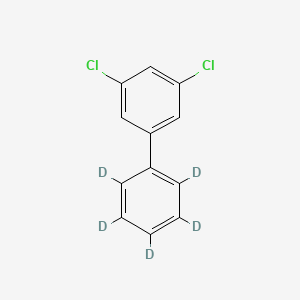

3,5-Dichlorobiphenyl-2',3',4',5',6'-d5

Beschreibung

Significance of Stable Isotope Labeling in Persistent Organic Pollutant Studies

The ultratrace analysis of persistent organic pollutants (POPs) such as PCBs in complex environmental samples requires highly sophisticated analytical methods. nih.gov Stable isotope labeling, which involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (like deuterium (B1214612), ¹³C, or ¹⁵N), is a cornerstone of modern quantitative analysis. synmr.inhwb.gov.in In the context of POPs, the use of isotope-labeled standards, particularly in conjunction with mass spectrometry, offers several key advantages:

Improved Accuracy and Precision: Isotope-labeled internal standards behave almost identically to their native (unlabeled) counterparts during sample extraction, cleanup, and analysis. This co-elution and similar behavior help to compensate for sample loss at any stage of the analytical process, leading to more accurate and precise quantification.

Matrix Effect Compensation: Environmental and biological samples are often complex matrices containing numerous other compounds that can interfere with the analysis, either suppressing or enhancing the analytical signal. Since the isotope-labeled standard is affected by these matrix effects in the same way as the target analyte, its use allows for reliable correction.

Enhanced Sensitivity: The high sensitivity of modern mass spectrometers means that even minor fluctuations can impact results. Isotope-labeled standards provide a stable reference point, ensuring consistent and reliable data even at very low concentrations.

Overview of Deuterated Polychlorinated Biphenyl (B1667301) Congeners in Research Methodologies

Deuterated PCB congeners, where one or more hydrogen atoms are replaced by deuterium, are frequently used as internal or surrogate standards in a variety of research methodologies. The most prominent of these is the isotope dilution method, often coupled with high-resolution gas chromatography-mass spectrometry (HRGC-HRMS). nih.gov In this technique, a known amount of the deuterated PCB standard is added to the sample at the beginning of the analytical procedure. The ratio of the native PCB to the deuterated standard is then measured by the mass spectrometer. Because the chemical and physical properties of the deuterated and native compounds are nearly identical, any loss of the native compound during sample preparation is mirrored by a proportional loss of the deuterated standard, allowing for a highly accurate calculation of the original concentration of the native PCB in the sample.

Academic Research Context for 3,5-Dichlorobiphenyl-2',3',4',5',6'-d5 as a Reference Standard

This compound, also known as PCB 14-d5, is a deuterated form of the PCB congener 3,5-Dichlorobiphenyl (B164840) (PCB 14). While extensive research on many individual PCB congeners has been conducted, specific academic publications detailing the use of this compound are not abundant in readily available literature. However, its role as a reference standard can be understood within the broader context of established analytical protocols for PCB analysis.

This deuterated congener is commercially available as a certified reference material, indicating its intended use in scientific research for the accurate quantification of its native counterpart, PCB 14. cdnisotopes.com Analytical laboratories conducting environmental monitoring of water, soil, sediment, or biological tissues for PCB contamination would utilize such a standard. For instance, in studies tracking the fate and transport of PCBs in the environment, or in biochemical investigations into the metabolism of specific PCB congeners, the use of a deuterated internal standard like this compound is crucial for obtaining reliable data.

The properties of this compound make it an ideal internal standard for the analysis of PCB 14. Its molecular weight is increased by the five deuterium atoms, allowing it to be distinguished from the native compound by a mass spectrometer, while its chemical behavior during extraction and chromatography remains virtually identical.

Properties of this compound

| Property | Value |

|---|---|

| Synonym | 3,5-Dichlorodiphenyl; PCB #14 |

| Molecular Weight | 228.13 |

| CAS Number | 1276197-28-4 |

| Isotopic Enrichment | 99 atom % D |

| Unlabeled CAS Number | 34883-14-5 |

Data sourced from commercially available product information. cdnisotopes.com

Interactive Data Table: Compound Names

| Compound Name |

|---|

| This compound |

| 3,5-Dichlorobiphenyl |

| PCB 14 |

| PCB 14-d5 |

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H8Cl2 |

|---|---|

Molekulargewicht |

228.12 g/mol |

IUPAC-Name |

1,2,3,4,5-pentadeuterio-6-(3,5-dichlorophenyl)benzene |

InChI |

InChI=1S/C12H8Cl2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H/i1D,2D,3D,4D,5D |

InChI-Schlüssel |

QHZSDTDMQZPUKC-RALIUCGRSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=CC(=C2)Cl)Cl)[2H])[2H] |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Synthetic Strategies and Advanced Chemical Characterization of Deuterated Biphenyl Congeners

Methodologies for the Controlled Preparation of 3,5-Dichlorobiphenyl-2',3',4',5',6'-d5

The preparation of this compound involves sophisticated synthetic organic chemistry techniques designed to introduce deuterium (B1214612) atoms into a specific aromatic ring of the biphenyl (B1667301) structure. The primary challenge lies in achieving high regioselectivity and isotopic enrichment.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, making it exceptionally suitable for the synthesis of unsymmetrical biaryl compounds like the target molecule. acs.orgsemanticscholar.org The strategy involves coupling an arylboronic acid (or its ester derivative) with an aryl halide in the presence of a palladium catalyst and a base. researchgate.net

For the synthesis of this compound, two primary Suzuki-Miyaura pathways can be envisioned:

Route A: Coupling of (3,5-dichlorophenyl)boronic acid with a pentadeuterated aryl halide, such as bromobenzene-d5 (B116778).

Route B: Coupling of 3,5-dichloroiodobenzene with (phenyl-d5)boronic acid.

Both routes are effective, with the choice often depending on the commercial availability and cost of the deuterated starting materials. The general reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. researchgate.net The use of highly deuterated precursors is essential for achieving the desired isotopic enrichment of over 99 atom % D. theclinivex.com

Table 1: Typical Reagents for Suzuki-Miyaura Synthesis of this compound

| Component | Example Reagent | Role |

|---|---|---|

| Aryl Halide | Bromobenzene-d5 or 1,3-Dichloro-5-iodobenzene | Provides one of the phenyl rings and the halide for oxidative addition. |

| Boron Derivative | (3,5-Dichlorophenyl)boronic acid or (Phenyl-d5)boronic acid pinacol (B44631) ester | Provides the second phenyl ring for transmetalation. |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand | Catalyzes the C-C bond formation. mdpi.com |

| Base | Sodium carbonate (Na₂CO₃), Cesium fluoride (B91410) (CsF), or Potassium phosphate (B84403) (K₃PO₄) | Activates the boronic acid for transmetalation. |

| Solvent | Toluene, 1,4-Dioxane, or Dimethylformamide (DMF) with water | Provides the medium for the reaction. |

Catalytic hydrogen-deuterium (H/D) exchange represents an alternative approach for introducing deuterium into organic molecules. acs.org These methods typically employ a deuterium source, such as deuterium oxide (D₂O), and a metal catalyst to facilitate the exchange of protons for deuterons on the aromatic ring. mdpi.com For biphenyl systems, catalysts like palladium on carbon (Pd/C) can promote H/D exchange under specific conditions. mdpi.com

However, achieving the regioselective deuteration of only one ring of an already-formed biphenyl molecule (e.g., 3,5-dichlorobiphenyl) is exceptionally challenging. The electronic properties of the dichlorinated ring and the unsubstituted ring are different, but not sufficiently so to easily direct the exchange exclusively to the five positions of a single ring while leaving the other untouched. Therefore, this method is generally less practical for producing this compound compared to the convergent synthesis via Suzuki-Miyaura coupling, which offers superior control over the labeling pattern.

The assembly of a complex isotopically labeled molecule like this compound is inherently a multi-step process. libretexts.org A logical synthetic sequence begins with the preparation of the isotopically labeled precursor, followed by the key coupling reaction. youtube.comyoutube.com

A plausible pathway is outlined below:

Preparation of Bromobenzene-d5: The synthesis starts with commercially available benzene-d6. Benzene-d6 can be brominated using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) to produce bromobenzene-d5 with high isotopic purity.

Preparation of (3,5-Dichlorophenyl)boronic acid: This precursor can be synthesized from 1,3,5-trichlorobenzene. Selective lithiation followed by reaction with a trialkyl borate (B1201080) and subsequent acidic workup yields the desired boronic acid. Alternatively, it can be prepared from 3,5-dichloroaniline (B42879) via diazotization followed by a Sandmeyer-type reaction with a boron source.

Suzuki-Miyaura Coupling: As described in section 2.1.1, bromobenzene-d5 and (3,5-dichlorophenyl)boronic acid are then coupled using a palladium catalyst to form the final product, this compound.

Purification: The final step involves purification of the product, typically by column chromatography or recrystallization, to remove unreacted starting materials, catalyst residues, and any side products.

This multi-step approach ensures that the deuterium atoms are precisely located on the desired phenyl ring and that the final product has the high chemical and isotopic purity required for its use as an analytical standard.

Isotopic and Structural Characterization of Synthesized this compound

Following synthesis, rigorous analytical characterization is imperative to confirm the molecular structure, verify the position of the deuterium labels, and quantify the isotopic purity of the compound.

NMR spectroscopy is a primary tool for structural elucidation and isotopic analysis. rsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, signals corresponding to the protons on the deuterated phenyl ring (positions 2', 3', 4', 5', 6') should be absent or show a residual intensity of less than 1%, confirming a high level of deuteration. The spectrum will be dominated by the signals from the dichlorinated ring. The proton at position 4 will appear as a triplet, and the protons at positions 2 and 6 will appear as a doublet, providing unambiguous confirmation of the 3,5-dichloro substitution pattern. The disappearance of a peak upon shaking the sample with D₂O is a technique used to identify labile protons like those in -OH groups, but is not applicable here; instead, the near-complete absence of signals for an entire aromatic ring is the key diagnostic feature. libretexts.org

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. wikipedia.org The ²H NMR spectrum will show peaks corresponding to the deuterium atoms on the pentadeuterated ring. While the resolution is lower than in ¹H NMR, the presence of these signals confirms successful deuterium incorporation. wikipedia.org Combining ¹H and ²H NMR can provide an accurate determination of isotopic abundance. nih.gov

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and verifying the isotopic enrichment of the synthesized compound. nih.gov ESI-HRMS can distinguish between different isotopologues (e.g., d5, d4, d3) based on their precise mass-to-charge ratios. nih.gov

For 3,5-Dichlorobhenyl-2',3',4',5',6'-d5, the expected monoisotopic mass is approximately 227.03. HRMS analysis allows for the calculation of isotopic purity by comparing the relative abundances of the ion signals corresponding to the desired d5-labeled compound and any lesser-deuterated species. rsc.org A high-purity sample will show a dominant peak for the d5-isotopologue, with very low intensities for other isotopologues.

Table 2: Key Properties and Analytical Data for this compound

| Property | Value / Expected Result | Method of Verification |

|---|---|---|

| Chemical Formula | C₁₂H₃D₅Cl₂ | --- |

| Molecular Weight | 228.13 g/mol | Mass Spectrometry |

| CAS Number | 1276197-28-4 | --- |

| Unlabeled CAS Number | 34883-41-5 | --- |

| Isotopic Enrichment | ≥99 atom % D | HRMS, NMR |

| ¹H NMR | Absence of signals for C₆D₅ ring; characteristic signals for C₆H₃Cl₂ ring. | NMR Spectroscopy |

| ²H NMR | Presence of signals corresponding to the C₆D₅ ring. | NMR Spectroscopy |

| HRMS | Dominant peak at m/z corresponding to [C₁₂H₃D₅Cl₂]⁺. | Mass Spectrometry |

Advanced Analytical Methodologies Employing 3,5 Dichlorobiphenyl 2 ,3 ,4 ,5 ,6 D5 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Trace Organic Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample before analysis. osti.gov This standard is chemically identical to the analyte of interest but has a different isotopic composition, making it distinguishable by mass spectrometry. The fundamental principle of IDMS is that the isotopically labeled internal standard behaves identically to the native analyte throughout the entire analytical process, including extraction, cleanup, and instrumental analysis. amazonaws.com By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined, regardless of any losses that may have occurred during sample preparation. osti.gov

The use of deuterated internal standards, such as 3,5-Dichlorobiphenyl-2',3',4',5',6'-d5, is a common practice in IDMS for trace organic analysis. clearsynth.com Deuterium (B1214612) (²H or D) is a stable isotope of hydrogen, and its incorporation into the molecular structure of an analyte creates a compound with a higher mass-to-charge ratio (m/z) that can be readily differentiated from the native compound by a mass spectrometer. clearsynth.com This allows for precise and accurate quantification, as the internal standard effectively compensates for variations in sample extraction efficiency, matrix-induced signal suppression or enhancement, and instrument response. clearsynth.com

Key advantages of using this compound in IDMS include:

High Accuracy and Precision: By correcting for procedural variations and matrix effects, IDMS with deuterated standards delivers highly accurate and precise quantitative results. clearsynth.com

Compensation for Matrix Effects: Complex sample matrices can significantly impact the ionization efficiency of an analyte in the mass spectrometer source. The co-eluting deuterated standard experiences the same matrix effects, allowing for reliable correction. clearsynth.com

Robustness: The method is less susceptible to variations in sample volume, extraction recovery, and injection volume, leading to more robust and reliable analytical methods.

Quantitative Applications of this compound in Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds like PCBs. thermofisher.com The coupling of gas chromatography for separation with mass spectrometry for detection and quantification provides high selectivity and sensitivity. The use of this compound as an internal standard is crucial for achieving accurate and reliable quantification of PCBs in various environmental and biological matrices.

Single Ion Monitoring (SIM) Mode for Enhanced Sensitivity

In GC-MS, the single ion monitoring (SIM) mode is often employed to enhance the sensitivity of the analysis for target compounds. Instead of scanning a wide range of m/z values, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the analyte and the internal standard. For 3,5-Dichlorobiphenyl (B164840) and its deuterated analog, specific molecular ions or characteristic fragment ions would be selected.

By focusing the detector's time on a limited number of ions, the signal-to-noise ratio is significantly improved, leading to lower detection limits. researchgate.net When using this compound as an internal standard in SIM mode, a specific ion for the native PCB congener and a corresponding, higher mass ion for the deuterated standard are monitored. The ratio of the peak areas of these two ions is then used to calculate the concentration of the native PCB in the sample. This approach is particularly valuable for trace-level analysis where analyte concentrations are near the instrument's detection limit. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Improved Selectivity in Complex Matrices

For highly complex matrices where co-eluting interferences can compromise the accuracy of SIM analysis, tandem mass spectrometry (MS/MS) offers a significant improvement in selectivity. thermofisher.com In GC-MS/MS, a specific precursor ion for the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a much higher degree of certainty in compound identification and quantification. shimadzu.co.kr

The use of this compound as an internal standard in GC-MS/MS follows the same principle as in SIM, with specific MRM transitions being monitored for both the native and the deuterated compounds. The high selectivity of MS/MS minimizes the impact of matrix interferences, leading to more accurate and reliable results, even in challenging samples like soil, sediment, and biological tissues. thermofisher.compeakscientific.com

Table 1: Illustrative MRM Transitions for 3,5-Dichlorobiphenyl and its Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 3,5-Dichlorobiphenyl (PCB 14) | 222 | 152 |

| This compound | 227 | 157 |

Note: The specific ions may vary depending on the instrument and analytical conditions.

High-Resolution Accurate Mass (HRAM) Spectrometry for Definitive Identification and Quantification

High-resolution accurate mass (HRAM) spectrometry provides the ability to measure the mass of an ion with very high precision, typically to four or five decimal places. azolifesciences.comthermofisher.com This high mass accuracy allows for the determination of the elemental composition of an ion, which provides a much higher degree of confidence in compound identification compared to nominal mass instruments. azolifesciences.comthermofisher.com

In the context of PCB analysis, HRAM GC-MS can differentiate between target analytes and co-eluting isobaric interferences that have the same nominal mass but different elemental compositions. azolifesciences.com When this compound is used as an internal standard in HRAM analysis, the exact masses of both the native and deuterated compounds are monitored. This approach not only provides highly accurate quantification but also virtually eliminates the possibility of false positives, making it a powerful tool for definitive trace analysis. thermofisher.com The high resolving power of HRAM instruments can separate the isotopic peaks of the analyte and the internal standard, further enhancing the accuracy of the measurement. thermofisher.com

Integration of this compound in Comprehensive Chromatographic Methods

The analysis of complex mixtures of PCB congeners often requires advanced separation techniques to resolve individual isomers that may have different toxicities. Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that provides significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC.

Development of Multi-Dimensional Gas Chromatography (GCxGC) for Congener Separation

In GCxGC, the effluent from a primary gas chromatographic column is subjected to a second, shorter column with a different stationary phase. researchgate.net This results in a two-dimensional separation, where compounds are separated based on two independent properties, such as volatility and polarity. The resulting chromatogram is a contour plot that can resolve thousands of individual components in a single analysis. researchgate.net

The use of this compound as an internal standard is essential for accurate quantification in GCxGC analysis of PCBs. gcms.cz It is introduced into the sample prior to analysis and co-elutes with its corresponding native congener in the two-dimensional separation space. By monitoring the signals for both the native and deuterated compounds, typically with a time-of-flight mass spectrometer (TOF-MS) which provides fast acquisition rates necessary for the sharp peaks produced by GCxGC, accurate quantification of individual PCB congeners can be achieved even in the most complex mixtures. researchgate.netgcms.cz

Optimization of Liquid Chromatography (LC) coupled to Mass Spectrometry for Metabolite Analysis

The analysis of metabolites, such as hydroxylated PCBs, via Liquid Chromatography-Mass Spectrometry (LC-MS) requires meticulous method optimization to achieve the necessary sensitivity and selectivity. nih.govmdpi.com The goal is to develop a method that effectively separates metabolites from a complex sample matrix and provides a stable, reproducible signal in the mass spectrometer. nih.gov The use of a deuterated internal standard like this compound is central to this process.

Optimization of LC-MS methods involves several key steps:

Column and Mobile Phase Selection: For PCB metabolites, which can range in polarity, reverse-phase chromatography is commonly employed. Columns such as C18 are often used with a mobile phase consisting of a gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with additives to improve peak shape and ionization efficiency. researchgate.net

Gradient Elution Programming: A carefully programmed gradient, where the proportion of the organic solvent is increased over time, is crucial for separating a wide range of metabolites within a reasonable run time. The gradient is optimized to ensure that the internal standard, this compound, co-elutes with or elutes very close to the target analytes. texilajournal.com This temporal concordance is critical for effective normalization. mdpi.comtexilajournal.com

Mass Spectrometry Parameters: The mass spectrometer is typically operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. epa.gov Specific precursor and product ion transitions are identified for both the target metabolites and the deuterated internal standard. The distinct mass-to-charge ratio (m/z) of this compound allows it to be monitored in a separate channel without interfering with the native analytes.

The stability of the deuterated internal standard ensures that variations in instrument performance during the analytical run can be effectively corrected, leading to highly reliable quantitative results.

Table 1: Illustrative Optimized LC-MS/MS Parameters for Metabolite Analysis

| Parameter | Setting | Purpose |

| Liquid Chromatography | ||

| Column | C18, 2.1 x 100 mm, 1.8 µm | High-resolution separation of medium-polarity compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for reverse-phase separation. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for eluting analytes. |

| Gradient | 30% B to 95% B over 10 min | To separate metabolites with varying polarities. |

| Flow Rate | 0.3 mL/min | Optimal for analytical-scale columns. |

| Column Temperature | 40 °C | Ensures reproducible retention times. |

| Injection Volume | 5 µL | Standard volume for sample introduction. |

| Mass Spectrometry | ||

| Ionization Mode | Negative Electrospray (ESI-) | Suitable for ionizing hydroxylated PCB metabolites. |

| Capillary Voltage | 3.5 kV | To generate a stable spray and efficient ionization. |

| Source Temperature | 150 °C | To aid in desolvation of the ESI plume. |

| Desolvation Gas Flow | 800 L/hr | To remove solvent from the analyte ions. |

| MRM Transitions | Analyte-specific (e.g., m/z 255 -> 220) | For selective detection of target metabolites. |

| IS-specific (e.g., m/z 227.1 -> 154.1) | For selective detection of this compound. |

Method Validation and Quality Control Protocols in Analytical Research

Analytical method validation is a systematic process that confirms a testing procedure is suitable for its intended purpose. gmpinsiders.com It is a critical requirement for ensuring the reliability and credibility of scientific findings. Protocols for validation assess a method's performance characteristics, including accuracy, precision, linearity, and robustness. chromatographyonline.com The use of appropriate internal standards, such as this compound, is fundamental to the validation process, providing a stable reference point against which the method's performance can be judged. clearsynth.com

Assessment of Extraction Efficiencies and Analytical Recoveries using Surrogate Standards

Before analysis by LC-MS, target compounds must be extracted from the sample matrix (e.g., serum, tissue, soil). The efficiency of this extraction can vary between samples. A surrogate standard is a compound that is chemically similar to the analyte of interest but is not expected to be present in the original sample. scharlab.comcpachem.com It is added to every sample in a known amount prior to extraction.

This compound is an ideal surrogate standard for the analysis of PCB metabolites. Its physicochemical properties are nearly identical to those of native dichlorobiphenyls, meaning it will behave similarly during extraction, cleanup, and analysis. By measuring the amount of the deuterated standard recovered at the end of the process, an analyst can accurately estimate the extraction efficiency for the target analytes in that specific sample. This allows for the correction of analyte concentrations for losses during sample preparation, thereby improving the accuracy of the final result.

Table 2: Example of Extraction Recovery Assessment in Spiked Serum Samples

| Sample ID | Matrix | Spiked Analyte Conc. (ng/mL) | Surrogate (IS) Recovery (%) | Analyte Recovery (%) | Corrected Analyte Conc. (ng/mL) |

| QC-Low-1 | Serum | 1.0 | 88 | 85 | 0.97 |

| QC-Low-2 | Serum | 1.0 | 92 | 90 | 0.98 |

| QC-Low-3 | Serum | 1.0 | 85 | 83 | 0.98 |

| QC-Mid-1 | Serum | 10.0 | 91 | 93 | 10.2 |

| QC-Mid-2 | Serum | 10.0 | 95 | 96 | 10.1 |

| QC-Mid-3 | Serum | 10.0 | 89 | 90 | 10.1 |

| QC-High-1 | Serum | 100.0 | 93 | 94 | 101.1 |

| QC-High-2 | Serum | 100.0 | 90 | 92 | 102.2 |

| QC-High-3 | Serum | 100.0 | 94 | 95 | 101.1 |

Evaluation of Analytical Precision, Reproducibility, and Linearity

A validated analytical method must be precise, reproducible, and linear over a defined range. gmpinsiders.com

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. chromatographyonline.com It is typically expressed as the relative standard deviation (RSD) of a series of measurements and is often assessed at two levels: repeatability (short-term, same conditions) and intermediate precision (within-laboratory variations, e.g., different days, analysts, or equipment). ut.ee

Reproducibility assesses the precision between different laboratories, though this is not always required for single-lab validations. ut.ee

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte in the sample. gmpinsiders.com It is determined by analyzing a series of standards at different concentrations and is crucial for accurate quantification across a range of expected sample concentrations.

The use of this compound as an internal standard is critical for these evaluations. By normalizing the analyte response to the internal standard response, variability introduced by the analytical system can be minimized, allowing for a true assessment of the method's precision and linearity. researchgate.nettexilajournal.com

Table 3: Representative Data for Method Precision and Linearity

| Parameter | Concentration Level | Acceptance Criteria | Result |

| Repeatability (Intra-assay Precision) | Low QC (1 ng/mL) | RSD ≤ 15% | 4.5% |

| Mid QC (10 ng/mL) | RSD ≤ 15% | 3.2% | |

| High QC (100 ng/mL) | RSD ≤ 15% | 2.8% | |

| Intermediate Precision (Inter-assay) | Low QC (1 ng/mL) | RSD ≤ 20% | 6.1% |

| Mid QC (10 ng/mL) | RSD ≤ 20% | 5.5% | |

| High QC (100 ng/mL) | RSD ≤ 20% | 4.9% | |

| Linearity | Range (0.5 - 200 ng/mL) | R² > 0.99 | 0.9985 |

Matrix Effects Compensation and Calibration Strategies in Diverse Sample Types

A significant challenge in LC-MS analysis is the "matrix effect," where co-eluting substances from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte, causing either ion suppression or enhancement. texilajournal.com This can lead to inaccurate quantification. Deuterated internal standards are considered the gold standard for compensating for matrix effects because they are affected in the same way as the analyte. texilajournal.commyadlm.org

Since this compound has nearly identical chromatographic and ionization properties to the non-labeled analytes, it will experience the same degree of ion suppression or enhancement at any given point in the chromatogram. cerilliant.com The calibration strategy, known as isotope dilution, relies on this principle. Calibration curves are created by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Any variation in signal due to matrix effects will affect both the analyte and the internal standard, leaving the ratio unchanged and ensuring the calculated concentration remains accurate. clearsynth.commdpi.com This approach is highly effective across diverse and complex sample types, from blood plasma to environmental sludge.

Table 4: Illustrative Compensation for Matrix Effects Using an Internal Standard

| Sample Matrix | Analyte Response (Area Counts) | IS Response (Area Counts) | Analyte/IS Ratio | Calculated Conc. (ng/mL) |

| Solvent (No Matrix) | 550,000 | 1,050,000 | 0.524 | 10.0 (Reference) |

| Plasma (Suppression) | 280,000 | 535,000 | 0.523 | 9.9 |

| Urine (Enhancement) | 710,000 | 1,360,000 | 0.522 | 9.9 |

| Soil Extract (Suppression) | 195,000 | 372,000 | 0.524 | 10.0 |

Environmental Research Applications of Deuterated Polychlorinated Biphenyls

Tracing Environmental Transport and Fate Mechanisms of Polychlorinated Biphenyls

The unique physicochemical properties of 3,5-Dichlorobiphenyl-2',3',4',5',6'-d5 make it an excellent surrogate for studying the environmental behavior of lower-chlorinated PCBs. Its use as an internal or surrogate standard in analytical methodologies is well-established, ensuring the accuracy and reliability of quantitative data for PCB congeners in various environmental matrices. bio-nica.info

Atmospheric Exchange and Deposition Modeling

Deuterated PCBs, including congeners like 3,5-Dichlorobiphenyl-d5, are instrumental in atmospheric transport studies. These labeled compounds can be intentionally released in controlled field experiments or used to spike environmental samples to model atmospheric movement and deposition. By tracking the dispersion of the deuterated tracer, scientists can gain insights into long-range atmospheric transport, a primary mechanism for the global distribution of PCBs. battelle.orgnih.gov

Models of atmospheric exchange and deposition rely on key physicochemical parameters. While specific experimental data for 3,5-Dichlorobiphenyl-d5 is limited in publicly available literature, the behavior of its non-deuterated analogue, 3,5-Dichlorobiphenyl (B164840) (PCB 14), provides a basis for understanding its likely transport characteristics. The partitioning between the gas phase and atmospheric particles is a critical factor, influenced by the compound's vapor pressure and the nature of the atmospheric aerosols.

| Parameter | Estimated Value for PCB 14 | Significance in Atmospheric Modeling |

| Vapor Pressure | Varies with temperature | Determines the extent of volatilization from surfaces and partitioning between gas and particulate phases. |

| Octanol-Air Partition Coefficient (Koa) | High | Indicates a tendency to partition from the air into organic phases, such as atmospheric aerosols. |

| Henry's Law Constant | Moderate | Governs the partitioning between the atmosphere and water bodies, influencing wet deposition rates. |

This table presents estimated parameters for the non-deuterated analogue, which are expected to be very similar for the deuterated version.

Sediment-Water Partitioning and Sorption Dynamics

The fate of PCBs in aquatic systems is intrinsically linked to their interaction with sediments. epa.gov Deuterated 3,5-Dichlorobiphenyl-d5 serves as a powerful tool to investigate sediment-water partitioning and sorption dynamics. In laboratory-based slurry or column experiments, the deuterated compound can be introduced to a sediment-water system, and its distribution between the two phases can be monitored over time. This allows for the determination of key parameters such as the sediment-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc).

Understanding these partitioning coefficients is crucial for predicting the residence time of dichlorobiphenyls in the water column and their potential for burial in sediments. The hydrophobic nature of PCBs means they have a strong affinity for organic matter within the sediment, a primary factor controlling their sorption.

| Parameter | Influencing Factors | Importance in Sorption Dynamics |

| Sediment-Water Partition Coefficient (Kd) | Sediment organic carbon content, particle size distribution, mineralogy | Quantifies the extent of partitioning between sediment and water at equilibrium. |

| Organic Carbon-Water Partition Coefficient (Koc) | Primarily dependent on the chemical's hydrophobicity (log Kow) | Normalizes the partitioning to the organic carbon content of the sediment, allowing for comparison across different sediment types. |

This table outlines the key parameters and influencing factors in sediment-water partitioning studies where deuterated PCBs are valuable tools.

Investigation of Bioaccumulation and Trophic Transfer within Aquatic and Terrestrial Food Webs

One of the most significant environmental concerns regarding PCBs is their ability to bioaccumulate in organisms and biomagnify through food webs. epa.govnih.gov Deuterated 3,5-Dichlorobiphenyl-d5 can be used in controlled laboratory or mesocosm studies to trace the uptake, metabolism, and transfer of dichlorobiphenyls through different trophic levels.

By introducing a known amount of the labeled compound at the base of a model food web (e.g., in the water or sediment for aquatic systems, or in the soil for terrestrial systems), researchers can measure its concentration in various organisms over time. This provides direct evidence of bioaccumulation and allows for the calculation of crucial metrics like the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Trophic Magnification Factor (TMF). Current time information in Bay County, US.researchgate.net

Studies have shown that PCBs, in general, exhibit significant bioaccumulation, with concentrations increasing at higher trophic levels. nih.gov The specific bioaccumulation potential of 3,5-Dichlorobiphenyl would be influenced by factors such as the organism's lipid content, metabolic capacity, and feeding habits.

| Metric | Description | Application in Trophic Transfer Studies |

| Bioconcentration Factor (BCF) | Ratio of the chemical concentration in an organism to that in the surrounding water. | Measures uptake directly from the water. |

| Bioaccumulation Factor (BAF) | Ratio of the chemical concentration in an organism to that in the surrounding environment (water, sediment, or soil). | Accounts for uptake from all environmental sources. |

| Trophic Magnification Factor (TMF) | The factor by which the concentration of a chemical increases per trophic level. | Indicates whether a chemical biomagnifies in a food web. |

This table describes the key metrics used to quantify bioaccumulation and trophic transfer, which can be precisely measured using deuterated tracers.

Elucidation of Bioremediation and Natural Attenuation Pathways for Dichlorobiphenyls

Understanding the natural breakdown of PCBs is critical for developing effective remediation strategies for contaminated sites. Deuterated compounds like this compound are instrumental in elucidating the complex biotic and abiotic transformation processes that contribute to the attenuation of these pollutants in the environment.

Microbial Degradation Kinetics and Pathway Mapping

Isotopically labeled compounds are invaluable for studying the kinetics and pathways of microbial degradation. nih.gov In laboratory microcosms containing specific microbial consortia or environmental samples (e.g., soil or sediment), the disappearance of the deuterated parent compound and the appearance of its degradation products can be precisely monitored. This allows for the determination of degradation rate constants and the identification of metabolic intermediates.

For dichlorobiphenyls, microbial degradation can occur through both aerobic and anaerobic pathways. Aerobic bacteria often utilize dioxygenase enzymes to initiate the breakdown of the biphenyl (B1667301) structure, while anaerobic microorganisms can mediate reductive dechlorination, where chlorine atoms are sequentially removed from the biphenyl rings. researchgate.netnih.gov The use of 3,5-Dichlorobiphenyl-d5 can help to unequivocally identify the products of these processes and quantify the efficiency of different microbial strains or communities in degrading this specific congener.

| Degradation Process | Key Enzymes/Mechanisms | Role of Deuterated Tracer |

| Aerobic Biodegradation | Biphenyl dioxygenases | Tracing the incorporation of oxygen and the formation of hydroxylated and ring-cleavage products. |

| Anaerobic Reductive Dechlorination | Reductive dehalogenases | Monitoring the removal of chlorine atoms and the formation of less chlorinated biphenyls. |

This table summarizes the main microbial degradation processes for PCBs and the role of deuterated tracers in their study.

Characterization of Biotic and Abiotic Transformation Processes

Beyond direct microbial metabolism, PCBs can undergo transformation through various other biotic and abiotic processes in the environment. researchgate.net Biotic transformations can be mediated by extracellular enzymes or occur as co-metabolic processes. Abiotic transformations include processes like photolysis (degradation by sunlight) and reactions with other chemical species in the environment.

The use of 3,5-Dichlorobiphenyl-d5 allows researchers to distinguish between the parent compound and its transformation products, even at very low concentrations. This is crucial for understanding the complete environmental fate of the compound and for assessing the potential formation of more or less toxic byproducts. For example, studies can be designed to investigate the photolytic degradation of the deuterated compound in water or on soil surfaces, providing data on its environmental persistence under different light conditions.

Assessment of Environmental Factors Influencing PCB Congener Persistence and Degradation

The environmental fate of polychlorinated biphenyls (PCBs) is a complex interplay of various biotic and abiotic factors that dictate their persistence and potential for degradation. Understanding these factors is crucial for predicting the long-term impact of PCB contamination and for developing effective remediation strategies. The use of isotopically labeled compounds, such as this compound, is instrumental in these research applications. This specific deuterated congener serves as a valuable surrogate or internal standard in studies designed to quantify the degradation of other PCB congeners under various environmental conditions. Its structural similarity to native PCBs allows it to mimic their behavior during sample extraction and analysis, while its distinct mass allows for accurate quantification, thereby providing a stable reference point against which the degradation of target PCBs can be measured.

Influence of Microbial Activity

The primary mechanism for the breakdown of PCBs in the environment is microbial degradation. The rate and extent of this biodegradation are highly dependent on the specific microbial populations present, the congener structure, and the prevailing environmental conditions.

Aerobic Degradation: In the presence of oxygen, aerobic bacteria can degrade less chlorinated PCBs through a process of co-metabolism. Studies have shown that the number and position of chlorine atoms on the biphenyl rings significantly affect the rate of degradation. For instance, some bacterial strains can metabolize monochlorobenzoates and dichlorobenzoates that lack ortho chlorine substituents. nih.gov The degradation of biphenyl and the commercial PCB mixture Aroclor 1221 by indigenous Arctic soil microorganisms has been observed, with mineralization being more extensive in previously contaminated soils. nih.gov

Anaerobic Degradation: Under anaerobic conditions, found in deeper sediments and waterlogged soils, reductive dechlorination can occur. This process involves the removal of chlorine atoms, which can reduce the toxicity of the PCB molecule and make it more susceptible to subsequent aerobic degradation. For example, the conversion of 3,5-dichloroaniline (B42879) to 3-chloroaniline (B41212) has been observed under anaerobic conditions. nih.gov

The following table illustrates hypothetical degradation data for a target PCB congener using this compound as a recovery standard, highlighting the impact of different microbial consortia.

Table 1: Influence of Microbial Consortia on the Degradation of a Target PCB Congener Hypothetical data based on general principles of PCB biodegradation.

| Microbial Consortium | Target PCB Congener | Initial Concentration (µg/kg) | Final Concentration (µg/kg) after 90 days | Degradation (%) | Recovery of 3,5-Dichlorobiphenyl-d5 (%) |

| Aerobic Bacteria A | 2,4'-Dichlorobiphenyl | 100 | 45 | 55 | 98 |

| Aerobic Bacteria B | 2,4'-Dichlorobiphenyl | 100 | 60 | 40 | 97 |

| Anaerobic Sludge | 2,3',4'-Trichlorobiphenyl | 100 | 75 | 25 | 99 |

| Sterile Control | 2,4'-Dichlorobiphenyl | 100 | 98 | 2 | 98 |

Impact of Abiotic Factors

Abiotic factors also play a significant role in the degradation and transformation of PCBs in the environment. These processes can act independently or in concert with microbial degradation.

Photodegradation: Sunlight, particularly in the UV spectrum, can induce the degradation of PCBs, especially in surface waters. The presence of dissolved organic matter can act as a photosensitizer, accelerating the phototransformation of PCB congeners. nau.edu This process typically involves the reductive dechlorination of the PCB molecule.

Temperature: Temperature affects the metabolic rates of microorganisms and the volatility of PCB congeners. Studies on Arctic soil microflora have shown that the degradation of Aroclor 1221 was significantly more extensive at 30°C compared to 7°C. nih.gov

Sediment and Soil Composition: The organic matter content and particle size of soils and sediments can influence the bioavailability of PCBs to microorganisms. PCBs tend to adsorb strongly to organic matter, which can reduce their availability for degradation.

The table below presents a hypothetical scenario on the influence of abiotic factors on the persistence of a PCB congener, with this compound used to ensure analytical accuracy.

Table 2: Influence of Abiotic Factors on the Persistence of a Target PCB Congener Hypothetical data based on general principles of PCB abiotic degradation.

| Environmental Condition | Target PCB Congener | Initial Concentration (µg/L) | Final Concentration (µg/L) after 30 days | Degradation (%) | Recovery of 3,5-Dichlorobiphenyl-d5 (%) |

| Sunlight Exposure (Surface Water) | 3,3'-Dichlorobiphenyl | 50 | 30 | 40 | 99 |

| Dark Control (Surface Water) | 3,3'-Dichlorobiphenyl | 50 | 48 | 4 | 101 |

| High Temperature (35°C) in Soil | 2,4',5-Trichlorobiphenyl | 50 | 40 | 20 | 97 |

| Low Temperature (10°C) in Soil | 2,4',5-Trichlorobiphenyl | 50 | 47 | 6 | 98 |

Metabolic Studies and Biochemical Pathway Elucidation with 3,5 Dichlorobiphenyl 2 ,3 ,4 ,5 ,6 D5

In Vitro Biotransformation of Dichlorobiphenyls in Enzymatic Systems

In vitro studies using enzymatic systems, such as liver microsomes, are fundamental for dissecting the initial steps of dichlorobiphenyl metabolism. The use of 3,5-Dichlorobiphenyl-2',3',4',5',6'-d5 in these systems facilitates the precise analysis of metabolic processes.

Role of Cytochrome P450 Enzymes in Oxidation and Hydroxylation

The initial and rate-limiting step in the metabolism of dichlorobiphenyls is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net These heme-containing monooxygenases are responsible for the oxidation of the biphenyl (B1667301) structure, leading to the formation of hydroxylated metabolites. nih.gov Studies with various dichlorobiphenyl congeners have demonstrated that the position of chlorine atoms significantly influences the rate and regioselectivity of hydroxylation. nih.gov For 3,5-dichlorobiphenyl (B164840), oxidation can occur on either the chlorinated or the unchlorinated phenyl ring. The presence of chlorine atoms at the meta positions of one ring directs hydroxylation to the unsubstituted ring, primarily at the para position, due to steric hindrance and electronic effects. nih.govacs.org

Different CYP isozymes exhibit varying specificities towards dichlorobiphenyls. For instance, CYP1A1, CYP2B, and CYP2E1 are known to be involved in the metabolism of various PCB congeners. nih.govacs.org The induction or inhibition of these enzymes can significantly alter the metabolic profile and potential toxicity of the parent compound. The use of specific inhibitors for different CYP isoforms in in vitro assays helps to identify the key enzymes responsible for the metabolism of 3,5-dichlorobiphenyl. nih.govyoutube.com

Identification and Quantification of Primary and Secondary Metabolites using Isotope Tracers

The use of this compound is instrumental in the identification and quantification of its metabolites. As an isotope-labeled internal standard, it allows for accurate measurement by mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). acs.orgnih.gov The distinct mass shift of the deuterated compound and its metabolites compared to their endogenous or non-labeled counterparts enables clear differentiation and precise quantification. cdnisotopes.com

Primary metabolites of 3,5-dichlorobiphenyl are predominantly monohydroxylated dichlorobiphenyls. nih.gov Further oxidation can lead to the formation of dihydroxylated metabolites (catechols and hydroquinones). nih.gov These primary metabolites can then undergo phase II conjugation reactions, forming more water-soluble secondary metabolites such as glucuronide and sulfate (B86663) conjugates, which are more readily excreted. nih.govacs.orgacs.org The general metabolic pathway is depicted below:

3,5-Dichlorobiphenyl → Monohydroxy-3,5-dichlorobiphenyl → Dihydroxy-3,5-dichlorobiphenyl → Conjugates (Glucuronides, Sulfates)

The following table illustrates the types of metabolites that can be identified using this compound as a tracer.

| Analyte | Description | Analytical Technique |

| This compound | Deuterated parent compound | GC-MS, LC-MS |

| Monohydroxy-3,5-dichlorobiphenyl-d4 | Primary oxidative metabolite | GC-MS, LC-MS |

| Dihydroxy-3,5-dichlorobiphenyl-d3 | Secondary oxidative metabolite | GC-MS, LC-MS |

| Glucuronide/Sulfate Conjugates-d4/d3 | Phase II metabolites | LC-MS |

Characterization of Enzyme Kinetics and Inhibitor Effects

Understanding the kinetics of the enzymes involved in dichlorobiphenyl metabolism is essential for predicting its biotransformation rate. By incubating liver microsomes with varying concentrations of 3,5-dichlorobiphenyl and its deuterated analog, key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined. A lower Km value indicates a higher affinity of the enzyme for the substrate, while Vmax represents the maximum rate of the reaction.

The following interactive table presents hypothetical enzyme kinetic data for the hydroxylation of 3,5-dichlorobiphenyl by different CYP isoforms.

| CYP Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Known Inhibitor |

| CYP1A2 | 15 | 150 | Furafylline |

| CYP2B6 | 25 | 100 | Ticlopidine |

| CYP3A4 | 50 | 300 | Ketoconazole |

In Vivo Metabolic Fate and Disposition Studies Using Deuterated Dichlorobiphenyls

In vivo studies in model organisms are necessary to understand the complete picture of absorption, distribution, metabolism, and excretion (ADME) of dichlorobiphenyls. The use of this compound in these studies provides a powerful tool for tracing the compound and its metabolites throughout the biological system. nih.govescholarship.org

Absorption, Distribution, and Excretion Kinetics in Model Organisms

Following administration to model organisms such as rats or mice, the absorption of 3,5-dichlorobiphenyl from the gastrointestinal tract is typically efficient due to its lipophilic nature. nih.gov Once absorbed, it is distributed via the bloodstream, often bound to lipoproteins, to various tissues. Due to its lipophilicity, it tends to accumulate in adipose tissue and other lipid-rich organs like the liver. nih.govnih.gov

The excretion of 3,5-dichlorobiphenyl and its metabolites primarily occurs via the biliary and urinary routes. The parent compound is poorly excreted and must first be metabolized to more polar, water-soluble metabolites. researchgate.net The kinetics of these processes can be determined by analyzing blood, urine, feces, and tissue samples at various time points after administration of the deuterated compound. This allows for the calculation of key pharmacokinetic parameters such as half-life (t1/2), volume of distribution (Vd), and clearance (CL).

Below is an illustrative table of pharmacokinetic parameters for a dichlorobiphenyl in a model organism.

| Parameter | Value | Description |

| t1/2 (hours) | 24 - 48 | Time taken for the plasma concentration to reduce by half. |

| Vd (L/kg) | 5 - 10 | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| CL (L/hr/kg) | 0.1 - 0.2 | The volume of plasma cleared of the drug per unit time. |

Isotope Tracing for Elucidating Specific Metabolic Pathways and Metabolite Flux

Isotope tracing with this compound allows for the detailed mapping of its metabolic pathways in vivo. By tracking the appearance of deuterated metabolites in different tissues and excreta over time, the flux through various metabolic routes can be quantified. escholarship.org This provides insights into the primary sites of metabolism and the relative importance of different biotransformation pathways, such as hydroxylation versus conjugation.

For example, by measuring the ratio of deuterated parent compound to its hydroxylated metabolites in the liver, the rate of hepatic metabolism can be estimated. Similarly, analyzing the profile of deuterated conjugates in bile and urine provides information on the efficiency of phase II detoxification and elimination pathways. acs.org This level of detail is critical for building accurate physiologically based pharmacokinetic (PBPK) models that can predict the metabolic fate and potential toxicity of dichlorobiphenyls in different species, including humans. nih.gov

Stereoselective Metabolism and Chiral Inversion Analysis of Atropisomers

Polychlorinated biphenyls with ortho-substituents can exhibit atropisomerism, a form of axial chirality arising from hindered rotation around the single bond connecting the two phenyl rings. These atropisomers, being non-superimposable mirror images, can have different biological activities and metabolic fates. While 3,5-dichlorobiphenyl itself is not chiral, its hydroxylated metabolites can be, making the study of stereoselective metabolism crucial.

The metabolism of PCBs is often carried out by cytochrome P450 (CYP) enzymes, which can exhibit stereoselectivity, preferentially metabolizing one atropisomer over the other. The use of this compound would be particularly insightful in studies involving co-cultures of microorganisms or complex biological systems where multiple metabolic pathways may exist. By tracking the deuterated metabolites, researchers could distinguish between different metabolic routes and assess if any lead to chiral products and whether chiral inversion occurs post-metabolism.

Hypothetical Research Findings on Atropisomeric Metabolism:

While direct experimental data on the chiral inversion of this compound metabolites is not available, a hypothetical study could yield the following results, which can be presented in an interactive data table.

| Metabolite | Enzyme System | Initial Atropisomeric Ratio (R:S) | Final Atropisomeric Ratio (R:S) | Evidence of Chiral Inversion |

|---|---|---|---|---|

| Monohydroxylated-d4-dichlorobiphenyl | Human Liver Microsomes (CYP2B6) | 50:50 | 70:30 | Yes |

| Monohydroxylated-d4-dichlorobiphenyl | Rat Liver Microsomes (CYP1A1) | 50:50 | 55:45 | Minimal |

| Dihydroxylated-d3-dichlorobiphenyl | Human Liver Microsomes (CYP2B6) | - | 60:40 | - |

Mechanistic Investigations of Biochemical Reactions

The deuterium (B1214612) substitution in this compound is a key feature for probing the mechanisms of enzymatic reactions.

Deuterium Isotope Effects in Rate-Determining Steps of Enzymatic Reactions

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a chemical reaction. The C-D bond is stronger than the C-H bond, and thus, its cleavage requires more energy. If the cleavage of a C-H bond is the slowest step in a reaction, replacing hydrogen with deuterium will slow down the reaction rate, resulting in a "deuterium isotope effect."

Studies on the metabolism of the non-deuterated 3,5-dichlorobiphenyl by certain bacteria have shown that metabolism primarily occurs on the unsubstituted phenyl ring. nih.gov In the case of this compound, the initial enzymatic attack, likely hydroxylation by a CYP enzyme, would have to occur on either the deuterated ring or the dichlorinated ring.

If the metabolism were to proceed on the deuterated ring, the cleavage of a C-D bond would be necessary. This would likely be the rate-determining step, leading to a significant kinetic isotope effect. By comparing the rate of metabolism of 3,5-dichlorobiphenyl with its deuterated analog, researchers can quantify this effect and gain insight into the enzymatic mechanism.

Expected Kinetic Isotope Effect Data:

A comparative study could yield the following hypothetical data:

| Compound | Enzyme | Rate of Metabolism (nmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|---|

| 3,5-Dichlorobiphenyl | CYP1A2 | 1.5 | 5.0 |

| This compound | CYP1A2 | 0.3 | |

| 3,5-Dichlorobiphenyl | CYP2E1 | 0.8 | 1.2 |

| This compound | CYP2E1 | 0.67 |

A high KIE value would strongly suggest that C-H(D) bond cleavage is the rate-limiting step for that particular enzymatic transformation.

Structural Elucidation of Covalent Adducts and Reactive Intermediates

The metabolism of PCBs can lead to the formation of reactive intermediates, such as arene oxides, which can form covalent adducts with cellular macromolecules like DNA and proteins. These adducts are often implicated in the toxic effects of PCBs.

The use of this compound can be invaluable in identifying these adducts. The deuterium-labeled metabolites and their adducts can be readily detected and distinguished from endogenous molecules using mass spectrometry. The characteristic mass shift due to the deuterium atoms provides a clear signature for molecules originating from the parent compound. This allows for the unambiguous identification and structural elucidation of the adducts, providing direct evidence of the formation of reactive intermediates and their cellular targets.

Emerging Research Frontiers and Future Directions for Deuterated Biphenyl Congeners

Development of Ultra-Trace Analytical Techniques for Environmental and Biological Matrices

The persistent and bioaccumulative nature of PCBs necessitates their detection at ultra-trace concentrations (sub-parts-per-billion) in complex environmental and biological samples. nih.goventhalpy.com The development of highly sensitive and selective analytical methods is crucial for understanding exposure and risk. epa.gov A key strategy in modern analytical chemistry is the use of isotope dilution mass spectrometry, where a known quantity of a stable isotope-labeled compound, such as 3,5-Dichlorobiphenyl-2',3',4',5',6'-d5, is added to a sample at the beginning of the analytical process.

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is a cornerstone technique for the ultra-trace analysis of PCBs. enthalpy.compublications.gc.ca The use of deuterated internal standards is critical in these methods. Because these standards have nearly identical chemical and physical properties to their non-labeled counterparts, they co-elute chromatographically and experience similar ionization and fragmentation patterns in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio due to the presence of deuterium (B1214612) atoms. This allows for precise quantification, as the ratio of the native analyte to the labeled standard corrects for any sample loss during extraction, cleanup, and analysis, thereby ensuring high accuracy and precision. enthalpy.com

Recent advancements include the development of novel microextraction techniques, such as directly suspended liquid-phase microextraction (DSLPME), which minimize solvent consumption and sample preparation time while achieving high enrichment factors for PCBs in aqueous samples. nih.gov Furthermore, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods are being optimized for hydroxylated PCB metabolites (OH-PCBs), where labeled standards are essential for overcoming matrix effects and achieving low limits of detection in complex food matrices. mdpi.com

| Analytical Technique | Principle | Role of Deuterated Standard (e.g., 3,5-Dichlorobiphenyl-d5) | Typical Application |

|---|---|---|---|

| HRGC/HRMS | Separates compounds by gas chromatography and detects them with a high-resolution mass spectrometer, providing high selectivity and sensitivity. enthalpy.com | Internal standard for isotope dilution, correcting for analyte loss during sample preparation and analysis. enthalpy.com | Quantification of PCBs and their congeners in soil, sediment, air, and biological tissues. publications.gc.ca |

| UPLC-MS/MS | Uses ultra-high-pressure liquid chromatography for rapid separation, followed by tandem mass spectrometry for sensitive and selective detection. mdpi.com | Internal standard to compensate for matrix effects and improve quantification accuracy of polar metabolites. | Analysis of hydroxylated and other polar PCB metabolites in biological fluids and food products. mdpi.com |

| DSLPME-GC-ECD | A microextraction technique where a micro-drop of solvent is suspended in the sample for pre-concentration before analysis by Gas Chromatography-Electron Capture Detection. nih.gov | Used as an internal standard to ensure accuracy and precision in the extraction and detection process. | Pre-concentration and analysis of PCBs from water samples. nih.gov |

Application in Non-Targeted and Suspect Screening Approaches for Novel Metabolites

Identifying the full spectrum of metabolites formed from parent PCB compounds is critical for a complete toxicological assessment. Non-targeted and suspect screening approaches using high-resolution mass spectrometry (HRMS) have become powerful tools for this purpose. mdpi.com In non-targeted screening, the goal is to detect all possible ions in a sample, while suspect screening searches for a predefined list of potential transformation products.

In these analyses, deuterated standards like this compound play a vital role. Their predictable mass shift allows them to be easily distinguished from the complex background of a biological matrix. When studying PCB metabolism, researchers can use the isotopic pattern of the deuterated parent compound to help identify potential metabolites, which will also incorporate the stable isotopes. This aids in filtering the vast amount of data generated by HRMS to pinpoint compounds that are unequivocally derived from the administered PCB congener.

For instance, studies on the metabolism of 3,3'-Dichlorobiphenyl (PCB 11) in human liver cell lines (HepG2) have utilized untargeted HRMS to identify a complex mixture of over thirty metabolites, including previously unobserved methoxylated and conjugated forms. nih.govnih.gov While this specific study did not use the d5 variant of 3,5-dichlorobiphenyl (B164840), the methodology highlights the approach where a labeled analog would be essential for confident identification and quantification of such novel metabolites in more complex in-vivo systems. The use of a deuterated standard provides a crucial anchor point in the data, improving the confidence of metabolite identification and enabling semi-quantification even when authentic analytical standards for the novel metabolites are unavailable.

Integration of Isotope-Labeled PCBs with "Omics" Technologies (e.g., Metabolomics, Proteomics)

"Omics" technologies provide a systems-level view of biological responses to chemical exposures. Metabolomics and proteomics, the large-scale study of metabolites and proteins, respectively, are particularly powerful when integrated with stable isotope labeling. nih.govnih.gov The use of isotope-labeled compounds like this compound in these studies can bridge the gap between exposure and biological effect.

In metabolomics, stable isotope labeling can be used in several ways. nih.gov As an internal standard, the deuterated PCB ensures accurate quantification of the parent compound and its metabolites within the broader metabolic profile. It also allows for metabolic flux analysis, tracing the metabolic fate of the labeled biphenyl (B1667301) structure through various biochemical pathways. youtube.com For example, a study on PCB 11 revealed alterations in vitamin B6 metabolism, a finding made possible by the global profiling capabilities of metabolomics. nih.gov

In proteomics, quantitative approaches often rely on chemical isotope labeling to compare protein expression levels between different samples (e.g., control vs. PCB-exposed). nih.gov While the deuterated PCB itself is not directly used to label the proteins, its application as an internal standard in parallel analyses ensures accurate characterization of the exposure dose. This allows for a precise correlation between the level of PCB exposure and the observed changes in the proteome, helping to identify key proteins and pathways (like PI3K-Akt and MAPK) that are perturbed by PCB exposure. researchgate.net This integrated approach is critical for elucidating mechanisms of toxicity and identifying sensitive biomarkers of effect.

| "Omics" Technology | Objective | Role of Isotope-Labeled PCB | Research Finding/Future Direction |

|---|---|---|---|

| Metabolomics | To identify and quantify changes in the global metabolite profile following PCB exposure. nih.gov | Serves as an internal standard for accurate quantification of PCB metabolites and can be used to trace metabolic pathways. youtube.com | Discovering novel metabolic pathways affected by PCBs and identifying biomarkers of exposure and effect. nih.govnih.gov |

| Proteomics | To identify and quantify changes in protein expression in response to PCB exposure. nih.gov | Ensures accurate dose characterization in exposure experiments, allowing for robust correlation between exposure and protein-level changes. | Elucidating molecular mechanisms of toxicity by identifying protein targets and signaling pathways disrupted by PCBs. researchgate.net |

Computational Chemistry and In Silico Modeling for Predicting Molecular Interactions and Environmental Fates

Computational chemistry and in silico modeling offer powerful, cost-effective methods for predicting the environmental fate, biotransformation, and toxic potential of chemical compounds. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are increasingly used to screen large numbers of PCB congeners and their transformation products. nih.gov

QSAR models use statistical relationships to predict the properties and activities of chemicals based on their molecular structure. For example, models can predict properties like the octanol-air partition coefficient (KOA), which influences how a PCB is transported in the environment, or its half-life (t1/2) in various media. nih.gov Molecular docking simulates the interaction between a molecule (like a PCB metabolite) and a biological target (like a protein receptor), providing insights into potential mechanisms of toxicity. researchgate.net

The accuracy of these in silico models is fundamentally dependent on the quality of the experimental data used to build and validate them. This is where ultra-trace analytical techniques, which rely on deuterated standards like this compound, are essential. Accurate measurements of PCB concentrations in environmental media, their partitioning behavior, and their rates of metabolic transformation provide the high-quality data needed to develop robust and predictive computational models. nih.gov As new metabolites are identified through non-targeted screening, their structures can be used in in silico tools to predict their potential toxicity, prioritizing them for further experimental investigation. This synergy between advanced analytical measurements and computational modeling is a key future direction for efficiently assessing the risks associated with the vast number of PCB congeners and their metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.